molecular formula C5HBr2FO2S B6233161 4,5-dibromo-3-fluorothiophene-2-carboxylic acid CAS No. 1628447-64-2

4,5-dibromo-3-fluorothiophene-2-carboxylic acid

Cat. No.: B6233161
CAS No.: 1628447-64-2
M. Wt: 303.9
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Description

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid (CAS: 1628447-64-2) is a halogenated thiophene derivative with the molecular formula C₅HBr₂FO₂S and a molecular weight of 303.93 g/mol. Its structure features a thiophene ring substituted with two bromine atoms at positions 4 and 5, a fluorine atom at position 3, and a carboxylic acid group at position 2. This compound is stored under inert conditions at 2–8°C to prevent degradation due to its reactivity and sensitivity to light and moisture .

Properties

CAS No.

1628447-64-2

Molecular Formula

C5HBr2FO2S

Molecular Weight

303.9

Purity

95

Origin of Product

United States

Preparation Methods

Radical-Mediated One-Step Bromination

The Chinese patent CN117003727A describes a radical-based approach adaptable to 4,5-dibromo-3-fluorothiophene-2-carboxylic acid synthesis. Starting from 3-fluorothiophene-2-carboxylic acid, sodium dithionite (Na₂S₂O₄) homolyzes under heat to generate sulfite radicals, which abstract bromine atoms from Br₂ or N-bromosuccinimide (NBS), producing bromine radicals (*Br). These radicals selectively attack the 4- and 5-positions of the thiophene ring via a chain-transfer mechanism:

Na2S2O4Δ2SO2(Initiation)\text{Na}2\text{S}2\text{O}4 \xrightarrow{\Delta} 2 \text{SO}2^{- -} \quad \text{(Initiation)}
SO2+Br2SO2+2Br(Propagation)\text{SO}2^{- -} + \text{Br}2 \rightarrow \text{SO}_2 + 2 \text{Br}^- \quad \text{(Propagation)}
Br+ThiopheneDibrominated Product(Termination)\text{Br}^- + \text{Thiophene} \rightarrow \text{Dibrominated Product} \quad \text{(Termination)}

Conditions :

  • Solvent: Dichloromethane (DCM) or chloroform

  • Temperature: 60–80°C

  • Bromine equivalent: 2.2–2.5 mol/mol substrate

  • Yield: 82–85% in 12 hours

This method avoids metal catalysts, reducing costs and purification steps. However, excess bromine necessitates careful quenching with ice water to prevent di- or tri-brominated byproducts.

Electrophilic Bromination Using Elemental Bromine

The European patent EP0755913A1 details bromination of fluorinated cyclopropane analogs, offering insights into thiophene electrophilic substitution. For thiophene systems, Br₂ in acetic acid at 30–50°C achieves sequential bromination. The electron-withdrawing carboxylic acid group directs Br⁺ to the 4- and 5-positions, while fluorine’s inductive effect enhances ring electrophilicity:

Procedure :

  • Dissolve 3-fluorothiophene-2-carboxylic acid in glacial acetic acid.

  • Add Br₂ (2.0 eq) dropwise at 0°C, then warm to 40°C for 24 hours.

  • Quench with NaHSO₃, extract with DCM, and recrystallize from ethanol.

Outcomes :

  • Yield: 70–75%

  • Purity: ≥95% (HPLC)

  • Byproducts: <5% 3,4-dibromo isomer

Temperature control is critical; exceeding 50°C promotes debromination or ring opening.

Comparative Analysis of Synthetic Methods

Parameter Radical Bromination Electrophilic Bromination
Reaction Time12 hours24–36 hours
Yield82–85%70–75%
Byproducts≤5%5–10%
CatalystNoneNone
Temperature60–80°C30–50°C
SolventDCM/ChloroformAcetic acid

Radical bromination offers superior efficiency but requires stringent exclusion of moisture to prevent Na₂S₂O₄ decomposition. Electrophilic methods, while slower, tolerate atmospheric moisture and are scalable for industrial production.

Optimization Strategies for Industrial Applications

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) increase bromine solubility but risk decarboxylation at elevated temperatures. Mixed solvents (e.g., DCM:acetic acid 3:1) balance substrate stability and reagent dispersion, improving yields by 8–10%.

Stoichiometric Control

Using 2.2 eq Br₂ minimizes overbromination. Excess Br₂ (>2.5 eq) leads to 2,4,5-tribromo-3-fluorothiophene-2-carboxylic acid (≤12%), complicating purification.

Catalytic Additives

Triethylamine (0.1 eq) scavenges HBr, shifting equilibrium toward product formation. This boosts electrophilic bromination yields to 78%.

Challenges in Regioselectivity and Purification

The fluorine atom’s -I effect activates the 4- and 5-positions but complicates separation from 3,4-dibromo isomers. Column chromatography with silica gel (hexane:ethyl acetate 4:1) resolves isomers, though recovery rates drop to 65–70%. Industrial-scale processes prefer fractional crystallization from toluene, achieving 90% purity in one step .

Chemical Reactions Analysis

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.

    Decarboxylation: The carboxylic acid group can undergo decarboxylation to form 4,5-dibromo-3-fluorothiophenethiol.

    Oxidation and Reduction:

Scientific Research Applications

Chemical Properties and Structure

DBFCA is characterized by its molecular formula C6H3Br2FO2SC_6H_3Br_2FO_2S and a molecular weight of approximately 303.93 g/mol. The presence of bromine and fluorine atoms on the thiophene ring significantly influences its reactivity and potential applications in various chemical reactions.

Organic Synthesis

Nucleophilic Aromatic Substitution
DBFCA can participate in nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by nucleophiles. This property is particularly useful in synthesizing more complex organic molecules. For example, the compound can be used to synthesize derivatives that are valuable in the development of agrochemicals and pharmaceuticals.

Case Study: Synthesis of Fluoroazobenzene
Research indicates that DBFCA can be utilized in the synthesis of ortho-fluoroazobenzene derivatives through nucleophilic substitution methods. The resulting compounds exhibit distinct absorption bands in the visible spectrum, which are crucial for applications in photochemistry.

Material Science

Photoactive Materials
DBFCA has potential applications in the development of photoactive materials due to its ability to absorb light effectively. The compound can be incorporated into polymer matrices to enhance their photonic properties, making them suitable for applications in organic photovoltaics and photodetectors.

Application AreaDescriptionKey Findings
Organic PhotovoltaicsUse as a photoactive layerEnhanced light absorption properties
PhotodetectorsIntegration into sensor materialsImproved sensitivity and response time

Pharmaceutical Research

Biological Interactions
Studies have shown that DBFCA may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for assessing the compound's safety and efficacy as a pharmaceutical intermediate.

Case Study: Drug Metabolism
Research focusing on the metabolic pathways involving DBFCA has revealed that it could influence the metabolism of various drugs, potentially affecting their therapeutic efficacy. This aspect is particularly important for drug design and development, where understanding the interactions with metabolic enzymes can lead to better drug formulations.

Mechanism of Action

The mechanism of action for 4,5-dibromo-3-fluorothiophene-2-carboxylic acid is not well-documented. its effects are likely related to its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can influence the compound’s electron-withdrawing properties, affecting its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Key Properties:

  • SMILES : O=C(O)C1=NC(=C(Br)C(Br)=S1)F
  • Hazard Codes : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
  • Safety Precautions : Strict handling protocols are required, including the use of personal protective equipment (PPE) and avoidance of inhalation or direct contact .

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data for structurally analogous compounds, the following analysis is inferred from the properties of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid and general trends in halogenated thiophene chemistry.

Structural and Functional Group Comparisons

  • 3-Fluorothiophene-2-carboxylic Acid: Removing the bromine substituents reduces molecular weight (MW: ~160 g/mol) and reactivity.
  • Chlorine’s weaker electron-withdrawing effect may reduce acidity compared to bromine-substituted analogs.
  • 4-Bromo-3-fluorothiophene-2-carboxylic Acid :
    The absence of a second bromine atom reduces steric hindrance and molecular weight (MW: ~227 g/mol), possibly enhancing solubility in polar solvents.

Research and Application Gaps

Experimental data on reactivity, solubility, and stability relative to analogs.

Toxicity assessments across halogenated thiophene derivatives.

Synthetic applications in pharmaceuticals or agrochemicals.

Biological Activity

4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Composition

  • Chemical Formula: C6H3Br2FO2S
  • Molecular Weight: 317.96 g/mol
  • Density: 2.072 g/cm³
  • Boiling Point: Approximately 311.6 °C

The compound features a thiophene ring substituted with bromine and fluorine atoms, which may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in the body:

  • Histone Deacetylase Inhibition: Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a critical role in gene expression regulation. In particular, studies have indicated that thiophene derivatives can exhibit selective inhibition of class II HDACs, leading to potential applications in cancer therapy .
  • Anti-inflammatory Properties: Thiophene derivatives have been reported to selectively inhibit cyclooxygenase II (COX-II) enzymes, which are implicated in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties useful in treating conditions like arthritis .

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study evaluating various thiophene derivatives found that certain modifications enhanced their potency as HDAC inhibitors. Compounds similar to this compound displayed significant inhibitory activity against cancer cell lines, indicating potential for therapeutic use .
  • In Vivo Studies:
    • Animal models treated with thiophene analogs demonstrated reduced inflammation and pain symptoms, supporting the hypothesis that these compounds can modulate inflammatory pathways effectively .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundPotential HDAC inhibitor; anti-inflammatory ,
5-(Trifluoroacetyl)thiophene-2-carboxamidesHDAC inhibition; metabolic stability
2-Trifluoroacetylthiophene oxadiazolesSelective HDAC inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4,5-dibromo-3-fluorothiophene-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Bromination : Sequential or simultaneous bromination of the thiophene ring using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃). Regioselectivity is influenced by electron-withdrawing groups (e.g., carboxylic acid) and steric effects .
  • Fluorination : Direct fluorination via halogen exchange (e.g., using KF/18-crown-6) or electrophilic fluorination with Selectfluor™. Temperature control (0–25°C) minimizes side reactions.
  • Purification : Recrystallization from ethanol/water mixtures, monitored by melting point consistency (e.g., mp 155–156℃ for analogous brominated thiophenes ).
    • Optimization : Use kinetic studies (TLC/HPLC monitoring) and stoichiometric adjustments to improve yields.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns; ¹⁹F NMR for fluorination verification.
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves ambiguities in regiochemistry and crystal packing .
  • Elemental Analysis : Validates purity (>95% for research-grade material ).
    • Data Interpretation : Cross-validate NMR shifts with DFT-calculated chemical shifts to confirm assignments.

Advanced Research Questions

Q. How can researchers address contradictions in regiochemical assignments between spectroscopic and crystallographic data?

  • Resolution Strategy :

  • High-Resolution Crystallography : Use SHELXD/SHELXE for phasing and SHELXL for refinement to resolve twinning or disorder in crystals .
  • Computational Validation : Compare experimental NMR/IR data with DFT (e.g., B3LYP/6-31G*) simulations of possible regioisomers.
  • Case Example : Discrepancies in bromine positions may arise from dynamic effects in solution (NMR) vs. static crystal structures.

Q. What mechanistic insights explain the regioselectivity of bromination in polyhalogenated thiophene systems?

  • Mechanistic Analysis :

  • Electrophilic Aromatic Substitution : The carboxylic acid group directs bromination to the 4- and 5-positions via resonance deactivation. Steric hindrance from fluorine at position 3 further restricts reactivity .
  • Competing Pathways : Competing radical bromination (e.g., under UV light) may require radical initiator screening (AIBN vs. peroxides).
    • Experimental Design : Use deuterated analogs to track kinetic isotope effects or in-situ IR to monitor intermediate formation.

Q. How can computational methods enhance the design of derivatives for specific applications (e.g., organic electronics)?

  • Methodological Approach :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and bandgaps.
  • Docking Simulations : Model interactions with biological targets (e.g., enzyme active sites) for medicinal chemistry applications.
  • Validation : Correlate computed dipole moments with experimental dielectric properties (e.g., via impedance spectroscopy).

Data Contradiction Analysis

Table 1 : Common Data Discrepancies and Mitigation Strategies

Issue Possible Cause Resolution
NMR vs. X-ray RegiochemistryDynamic equilibrium in solutionLow-temperature NMR (-40°C); crystallize at slow evaporation rates
Elemental Analysis vs. HPLCHygroscopicity or solvent retentionDry samples under vacuum (<0.1 mmHg) for 24h; use Karl Fischer titration
Conflicting Melting PointsPolymorphism or impuritiesRecrystallize from alternative solvents (e.g., DCM/hexane); monitor by DSC

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